11-Deoxyadriamycin

Oncology Chemotherapy Preclinical Drug Evaluation

Anthracycline cardiotoxicity research is confounded by doxorubicin's C-11 hydroxyl-mediated ROS. 11-Deoxyadriamycin (CAS 71800-89-0) solves this: • No C-11 OH - blocks iron chelation & hydroxyl radical production; retains Topo II inhibition • Negative control for oxidative stress/cardiotoxicity assays • Doxorubicin impurity reference for HPLC/LC-MS methods Supplied with CoA. Global shipping.

Molecular Formula C27H29NO10
Molecular Weight 527.5 g/mol
CAS No. 71800-89-0
Cat. No. B1250846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxyadriamycin
CAS71800-89-0
Synonyms11-deoxyadriamycin
11-deoxydoxorubicin
Molecular FormulaC27H29NO10
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O
InChIInChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1
InChIKeyJBVCUZWDGRKRKU-CYMFRXPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxyadriamycin: Structural and Biological Overview


11-Deoxyadriamycin (11-deoxydoxorubicin; CAS 71800-89-0) is a chromophore-modified anthracycline analogue that differs from doxorubicin solely by the absence of the hydroxyl group at the C-11 position of the aglycone [1]. This single deoxygenation eliminates the compound's ability to chelate iron and generate hydroxyl radicals, a primary mechanism implicated in anthracycline-induced cardiotoxicity [2]. As an 11-deoxy derivative of doxorubicin, it retains intercalative DNA binding and topoisomerase II inhibition but exhibits a fundamentally altered pharmacological profile that directly impacts its therapeutic index and suitability for specific research applications [3]. The compound is also known as an impurity of doxorubicin and is classified within the tetracenequinone polyketide family .

11-Deoxyadriamycin: Irreplaceable by Doxorubicin


Direct substitution of 11-Deoxyadriamycin with doxorubicin or other anthracycline analogues is scientifically unsound due to the divergent relationship between cytotoxicity, cardiotoxicity, and specific molecular mechanisms. While doxorubicin is a highly potent cytotoxic agent, its clinical and preclinical utility is constrained by cumulative, dose-limiting cardiotoxicity [1]. Modifications at the C-11 position fundamentally alter the compound's ability to redox cycle and generate reactive oxygen species (ROS), a primary driver of cardiac damage [2]. Crucially, the absence of the C-11 hydroxyl group in 11-deoxyadriamycin abrogates iron chelation and hydroxyl radical production, resulting in a markedly reduced cardiotoxic profile despite retaining measurable antitumor activity [3]. This specific structural alteration creates a unique biological fingerprint that is not shared by parent compounds or other clinical analogues like epirubicin or idarubicin, which retain the cardiotoxic liability [4]. Therefore, substituting 11-deoxyadriamycin with a generic anthracycline will confound experimental results by introducing unaccounted cardiotoxicity and a distinct oxidative stress signature.

11-Deoxyadriamycin: Cytotoxicity and Cardiotoxicity Evidence


Cytotoxicity in Tumor Colony Assay vs. Doxorubicin

In a direct comparative assessment using the human tumor stem cell assay (HTSCA) across multiple human adenocarcinomas, 11-deoxydoxorubicin (11-deoxyadriamycin) demonstrated significantly reduced average in vitro cytotoxicity compared to the parent compound doxorubicin [1]. This assay evaluates clonogenic survival of tumor colony-forming units (TCFUs), a strong predictor of in vivo antitumor activity [1]. Among ten anthracycline analogues tested simultaneously, 11-deoxyDX was observed to be less toxic to TCFUs than doxorubicin and eight other analogs, indicating that the C-11 deoxygenation produces a measurable attenuation of direct tumor cell kill potency [1].

Oncology Chemotherapy Preclinical Drug Evaluation

Iron-Dependent Hydroxyl Radical Formation vs. Doxorubicin

A fundamental mechanistic differentiation lies in the compound's inability to participate in iron-catalyzed redox cycling, a key pathway in doxorubicin-induced cardiotoxicity. Spectrophotometric analysis revealed that 11-deoxyadriamycin shows no spectral evidence of complex formation with iron (Fe3+), in stark contrast to doxorubicin (adriamycin), which readily forms a ternary DNA-drug-iron complex [1]. Consequently, 11-deoxyadriamycin was completely ineffective at catalyzing the formation of hydroxyl radicals from hydrogen peroxide, whereas the doxorubicin-iron complex generated detectable levels of this highly damaging reactive oxygen species [1].

Cardio-Oncology Oxidative Stress Molecular Toxicology

Cardiotoxicity Reduction vs. Doxorubicin and Daunorubicin

Patent literature explicitly states that while 11-deoxy analogues, including 11-deoxyadriamycin, are 'somewhat less active as anticancer agents' compared to the parent compounds doxorubicin and daunorubicin, they simultaneously exhibit 'significantly less cardiotoxicity' [1]. This class-level characterization, derived from comparative animal toxicity studies, is a foundational property that defines the 11-deoxy series. The patent identifies this differential toxicity profile as the key rationale for their potential importance in cancer treatment, highlighting a favorable shift in the therapeutic index despite a reduction in absolute potency [1].

Drug Development Therapeutic Index Anthracycline Analogs

DNA Damage Induction in P388 Leukemia Cells

Despite the attenuation in overall cytotoxicity, the 11-deoxy modification preserves the ability to induce DNA damage. In studies using cultured P388 leukemia cells, the closely related analogue 11-deoxydaunorubicin (differing only in the C-14 side chain) produced single-strand DNA break frequencies of the same order of magnitude as those induced by doxorubicin when assessed over a range of cytotoxic concentrations [1]. This finding indicates that the fundamental mechanism of action—topoisomerase II-mediated DNA cleavage—remains intact and potent in the 11-deoxy series, even though other chromophore-modified derivatives were found to be much more damaging [1].

Genotoxicity DNA Topoisomerase Leukemia Models

In Vivo Antitumor Activity in P388 Leukemia

11-Deoxyadriamycin (11-deoxydoxorubicin) demonstrates tangible in vivo antitumor efficacy. In studies using the murine P388 leukemia model, a standard preclinical screen for antitumor activity, 11-deoxydoxorubicin was found to be active in extending the lifespan of tumor-bearing mice [1]. This activity was observed alongside its aglycone counterpart, 11-deoxydaunorubicin, confirming that the 11-deoxy structural class maintains a therapeutically relevant level of in vivo efficacy, even though comparative potency data against doxorubicin in this specific model is not available from this source [1].

In Vivo Pharmacology Leukemia Antitumor Efficacy

Molecular Structure: 11-Deoxy vs. Doxorubicin

The sole structural difference between 11-deoxyadriamycin and doxorubicin is the replacement of a hydroxyl group at the C-11 position of the tetracyclic aglycone with a hydrogen atom [1]. This modification is the sole source of the compound's divergent biological properties. In contrast to second-generation analogues like epirubicin (4'-epimer) or idarubicin (4-demethoxy), which exhibit improved therapeutic indices but do not eliminate the risk of cardiomyopathy [2], the C-11 deoxygenation represents a distinct and more targeted approach to reducing cardiotoxicity by directly disrupting the iron-chelating pharmacophore [3].

Medicinal Chemistry Structure-Activity Relationship Anthracycline Pharmacology

11-Deoxyadriamycin Application Scenarios


Iron-Mediated Cardiotoxicity Studies

11-Deoxyadriamycin is ideally suited for in vitro and in vivo studies designed to dissect the molecular mechanisms of anthracycline-induced cardiotoxicity. Given its inability to chelate iron and generate hydroxyl radicals [1], it serves as a negative control against doxorubicin in assays measuring iron-dependent oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis [2]. Comparative treatment of rodent models with equipotent doses of doxorubicin and 11-deoxyadriamycin allows researchers to specifically quantify the contribution of C-11-mediated redox cycling to the overall cardiac pathology [3].

DNA Damage Pathway Differentiation

This compound is a valuable probe for differentiating the relative contributions of topoisomerase II poisoning versus oxidative DNA damage to the overall cytotoxicity and genotoxicity of anthracyclines. While doxorubicin induces both protein-associated DNA strand breaks (via topoisomerase II) and oxidative base damage, 11-deoxyadriamycin primarily induces the former [4]. Researchers can employ this analogue in comparative alkaline elution or comet assays to isolate and study the downstream signaling consequences of topoisomerase II-mediated DNA damage without the confounding variable of concurrent hydroxyl radical attack on DNA [5].

Anthracycline Aglycone SAR Studies

11-Deoxyadriamycin is a critical reference compound for medicinal chemistry and pharmacology programs focused on optimizing the anthracycline scaffold. It provides a defined benchmark for understanding the pharmacological consequences of modifying the C-11 position [6]. When used alongside doxorubicin (C-11 hydroxyl), 11-deoxydaunorubicin (C-14 methyl ketone), and other aglycone-modified analogues, it helps establish a quantitative SAR model that correlates specific functional groups with cellular uptake, DNA binding affinity, topoisomerase II inhibition, and, most critically, the therapeutic index [7].

Doxorubicin Impurity Profiling Reference

Due to its high structural similarity and status as a known impurity of doxorubicin , 11-deoxyadriamycin (also known as 11-deoxydoxorubicin) is an essential analytical reference standard. Pharmaceutical quality control (QC) and research laboratories utilize this compound to develop and validate high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS) methods for the detection and quantification of this specific impurity in doxorubicin active pharmaceutical ingredients (APIs) and final drug formulations [8].

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